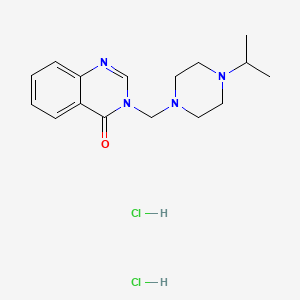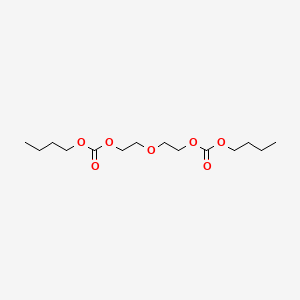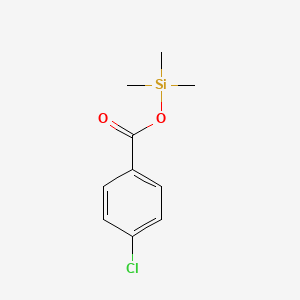
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester can be synthesized through the esterification of N(2)-Benzyloxycarbonylarginine with 4-nitrophenol. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding N(2)-Benzyloxycarbonylarginine and 4-nitrophenol.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester can undergo nucleophilic substitution reactions where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as common reagents.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typically used.
Substitution: Various nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: N(2)-Benzyloxycarbonylarginine and 4-nitrophenol.
Reduction: N(2)-Benzyloxycarbonylarginine-4-aminophenyl ester.
Substitution: Products depend on the nucleophile used.
科学的研究の応用
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptide bonds.
Biology: Employed in enzyme assays to study protease activity, as the ester bond can be cleaved by specific enzymes.
Medicine: Investigated for its potential use in drug delivery systems, where the ester bond can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester involves the cleavage of the ester bond. In biological systems, this cleavage is often catalyzed by enzymes such as esterases or proteases. The molecular targets include the ester bond itself, which is hydrolyzed to release the constituent molecules. The pathways involved in this process are typically enzymatic hydrolysis pathways.
類似化合物との比較
Similar Compounds
- N(2)-Benzyloxycarbonylarginine methyl ester
- N(2)-Benzyloxycarbonylarginine ethyl ester
- N(2)-Benzyloxycarbonylarginine phenyl ester
Uniqueness
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and the ability to undergo reduction reactions. This makes it particularly useful in specific synthetic and analytical applications where these properties are advantageous.
特性
CAS番号 |
68172-31-6 |
|---|---|
分子式 |
C20H23N5O6 |
分子量 |
429.4 g/mol |
IUPAC名 |
(4-nitrophenyl) (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C20H23N5O6/c21-19(22)23-12-4-7-17(24-20(27)30-13-14-5-2-1-3-6-14)18(26)31-16-10-8-15(9-11-16)25(28)29/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H4,21,22,23)/t17-/m0/s1 |
InChIキー |
UXGFJYQFSUTKFH-KRWDZBQOSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


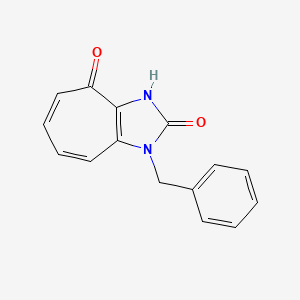





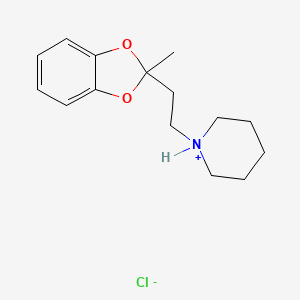
![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)

